6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide

Anti-tuberculosis Coumarin-3-carboxamide MIC determination

6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide (CAS 873577-99-2) is a synthetic small-molecule coumarin-3-carboxamide derivative that has been identified as a lead compound in anti-tuberculosis drug discovery programs. The compound features a 6-chloro substituent on the coumarin core and a 2,5-dimethoxyphenyl amide tail.

Molecular Formula C18H14ClNO5
Molecular Weight 359.76
CAS No. 873577-99-2
Cat. No. B2673989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide
CAS873577-99-2
Molecular FormulaC18H14ClNO5
Molecular Weight359.76
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C18H14ClNO5/c1-23-12-4-6-16(24-2)14(9-12)20-17(21)13-8-10-7-11(19)3-5-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
InChIKeyVEQWHIYOSXTBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide (873577-99-2): Sourcing a Research-Grade Coumarin-3-Carboxamide Lead Candidate


6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide (CAS 873577-99-2) is a synthetic small-molecule coumarin-3-carboxamide derivative that has been identified as a lead compound in anti-tuberculosis drug discovery programs. [1] The compound features a 6-chloro substituent on the coumarin core and a 2,5-dimethoxyphenyl amide tail. Literature reports characterise it as a moderately potent in vitro inhibitor of Mycobacterium tuberculosis (MIC: 0.26 μM) whose translational potential is substantially limited by rapid CYP450-mediated oxidative metabolism, a liability that can be partially mitigated by co-administration of the non-selective CYP inhibitor 1-aminobenzotriazole (ABT). [1] These properties position the compound as a useful tool molecule for investigating the structure–activity and structure–metabolism relationships within the coumarin-3-carboxamide chemotype, rather than as a development-ready candidate.

Why 6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide Cannot Be Substituted by Other Coumarin-3-Carboxamides or Standard Anti-TB Drugs


Coumarin-3-carboxamide analogues with different aniline substitution patterns or halogen placement display order-of-magnitude variations in both antimycobacterial potency and metabolic stability. [1] The specific combination of the electron-withdrawing 6-chloro group on the coumarin nucleus and the 2,5-dimethoxyphenyl amide moiety in this compound yields an MIC of 0.26 μM against M. tuberculosis—a potency level that several close structural analogues in the same series do not achieve. [1] Moreover, the compound's metabolic liability is driven primarily by hydroxylation of the 2,5-dimethoxybenzene ring, a site-specific vulnerability that is absent or attenuated in N-aryl variants bearing different substituents. [1] Generic substitution with another coumarin-3-carboxamide or with a standard first-line anti-TB agent such as isoniazid therefore fails to recapitulate the precise potency–metabolism phenotype of this chemotype, which is valuable for studying the role of CYP450-mediated clearance in anti-TB efficacy prediction. The following quantitative evidence section provides direct comparative data that substantiates this differentiation.

Quantitative Differentiation Evidence for 6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide


In Vitro Antimycobacterial Potency Versus First-Line Standard Isoniazid

In a direct head-to-head in vitro study against M. tuberculosis, the target compound (designated ITR685) displayed an MIC of 0.26 μM. [1] In the same broth microdilution assay format, the first-line agent isoniazid typically exhibits an MIC in the range of 0.1–0.4 μM against drug-susceptible M. tuberculosis H37Rv, indicating that the coumarin-3-carboxamide lead achieves potency within the same order of magnitude as the clinical standard, albeit with a distinct chemotype. [2] This potency equivalence is notable because isoniazid acts via mycolic acid synthesis inhibition, whereas the coumarin series is believed to act through a non-classical mechanism, providing a potential orthogonal pharmacology tool.

Anti-tuberculosis Coumarin-3-carboxamide MIC determination

Metabolic Instability as the Principal Liability Relative to In Vivo-Effective Anti-TB Leads

ITR685 is rapidly metabolised in liver microsomes, with the major metabolite identified as a hydroxylated product on the 2,5-dimethoxybenzene ring. [1] In contrast, many clinically used or late-preclinical anti-TB agents such as bedaquiline and pretomanid exhibit substantially longer microsomal half-lives (>60 min in human liver microsomes), which is a prerequisite for therapeutic plasma concentrations. [2] The short microsomal half-life of ITR685 precluded observation of in vivo efficacy without metabolic protection, representing a >10-fold deficit in metabolic stability compared to development-stage TB leads. This metabolic profile is a direct consequence of the 2,5-dimethoxyphenyl substituent, making the compound a valuable tool for studying site-specific metabolism in the coumarin series.

Metabolic stability CYP450 metabolism Liver microsomes

Pharmacokinetic Rescue by CYP450 Inhibitor Co-Administration Defines a Unique DMPK Profile

Co-administration of the mechanism-based CYP450 inhibitor 1-aminobenzotriazole (ABT) profoundly alters the pharmacokinetic profile of ITR685 in mice. [1] Specifically, ABT pretreatment (100 mg/kg p.o., 2 h prior) increased the plasma AUC(0–24h) of ITR685 by 14-fold and the lung AUC(0–24h) by 86-fold following an oral dose of 200 mg/kg of ITR685. [1] This degree of PK enhancement is exceptionally large; for comparison, the CYP3A4 inhibitor ritonavir typically boosts the AUC of co-administered CYP3A4 substrates by 3- to 20-fold, with the upper end of this range achieved only for highly extracted compounds. [2] The 86-fold lung AUC increase indicates that the compound undergoes extensive first-pass metabolism that is almost completely abrogated by ABT, a profile rarely observed for other coumarin-3-carboxamides not bearing the 2,5-dimethoxyphenyl group.

Pharmacokinetic modulation CYP450 inhibition 1-Aminobenzotriazole In vivo exposure

Site-Specific Metabolism Driven by the 2,5-Dimethoxyphenyl Substituent Compared to Other N-Aryl Coumarin Analogs

The major metabolic pathway for ITR685 is hydroxylation on the 2,5-dimethoxybenzene ring, as identified by mass spectrometry. [1] In structurally related coumarin-3-carboxamides that lack the 2,5-dimethoxy substitution—for example, analogues bearing N-phenyl or N-(4-methoxyphenyl) groups—this specific hydroxylation site is diminished or absent, leading to different metabolic profiles. [2] The predictable, site-specific metabolism of ITR685 makes it a well-characterised substrate for studying CYP450 isoform selectivity and for validating in silico metabolism prediction tools such as regioselectivity models for aromatic hydroxylation.

Metabolite identification Structure–metabolism relationship Coumarin-3-carboxamide

Recommended Research and Industrial Application Scenarios for 6-Chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide (873577-99-2)


Chemical Probe for CYP450-Mediated First-Pass Metabolism Studies in Anti-TB Drug Discovery

ITR685 is optimally deployed as a reference compound in DMPK laboratories investigating the impact of CYP450 metabolism on the in vivo efficacy of antimycobacterial agents. The 86-fold lung AUC enhancement observed upon ABT co-administration provides a benchmark for calibrating PBPK models of pulmonary drug distribution under conditions of extensive first-pass clearance. [1] Procurement of this compound enables head-to-head metabolism studies against isoniazid, rifampicin, and other standard-of-care agents whose pharmacokinetic profiles are not dominated by CYP450-mediated first-pass effects.

Structure–Metabolism Relationship (SMR) Template for Coumarin-3-Carboxamide Optimisation

The well-defined metabolic soft-spot on the 2,5-dimethoxybenzene ring makes ITR685 an ideal starting point for medicinal chemistry campaigns aimed at improving metabolic stability within the coumarin-3-carboxamide series. [1] Researchers can systematically modify the 2,5-dimethoxy substitution pattern and compare the resulting metabolic profiles directly against ITR685 as the baseline, using the published MIC of 0.26 μM as the potency benchmark that must be maintained or improved.

In Vivo Proof-of-Concept Studies with CYP Inhibitor Co-Dosing in Murine TB Models

For academic and contract research organisations conducting in vivo efficacy studies against M. tuberculosis, ITR685 can be used in combination with ABT to transiently elevate compound exposure and test whether the coumarin-3-carboxamide pharmacophore achieves bactericidal activity in infected mice when metabolic clearance is abrogated. [1] This application positions the compound as a conditional-efficacy tool that is distinct from stable anti-TB leads requiring no metabolic protection.

Analytical Reference Standard for Coumarin-3-Carboxamide Metabolite Identification Workflows

The characterised hydroxylated metabolite of ITR685 provides a valuable analytical reference for mass spectrometry-based metabolite identification of related coumarin-3-carboxamide libraries. [1] Analytical chemistry groups can use ITR685 and its major metabolite to develop and validate LC-MS/MS methods for high-throughput metabolic stability screening of new coumarin analogues, leveraging the compound's known fragmentation and retention time characteristics.

Quote Request

Request a Quote for 6-chloro-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.